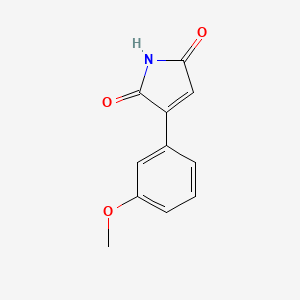
3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione
Cat. No. B8749128
Key on ui cas rn:
64643-37-4
M. Wt: 203.19 g/mol
InChI Key: FQKPINSZEPYQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08378017B2
Procedure details


Toluene (100 mL), triethylamine (10 g), methanesulfonic acid (15 g) were placed into a 500 ml, single-neck flask. Maleic anhydride (21.0 g, 214 millimoles) was dissolved into this mixture. This mixture was stirred magnetically at room temperature and m-anisidine (24.67 g, 200 millimoles) was then added drop-wise over a twenty minute period. A Dean-Stark trap and condenser were attached and the mixture was refluxed for three hours. A total of 3.7 ml of water was collected in the trap. The mixture was cooled to room temperature and the upper (toluene) phase was decanted off. The lower phase was extracted with 6×70 ml portions of fresh toluene. The collected toluene phase was passed over 27 grams of silica gel. The toluene was removed on a rotary evaporator to yield 27.3 g (67% of theory) of a clear yellow liquid. The product crystallized to a solid upon standing at room temperature. The solid melted at 75-76.5° C.





Identifiers


|
REACTION_CXSMILES
|
C1(C)C=CC=CC=1.CS(O)(=O)=O.[C:13]1(=[O:19])[O:18][C:16](=O)[CH:15]=[CH:14]1.[CH3:20][O:21][C:22]1[CH:27]=[CH:26][CH:25]=[C:24](N)[CH:23]=1.C([N:31](CC)CC)C>>[CH3:20][O:21][C:22]1[CH:23]=[C:24]([C:15]2[C:16]([NH:31][C:13](=[O:19])[CH:14]=2)=[O:18])[CH:25]=[CH:26][CH:27]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Step Four
|
Name
|
|
|
Quantity
|
24.67 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC(=CC=C1)N
|
Step Five
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
This mixture was stirred magnetically at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for three hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A total of 3.7 ml of water was collected in the trap
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the upper (toluene) phase was decanted off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The lower phase was extracted with 6×70 ml portions of fresh toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The toluene was removed on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield 27.3 g (67% of theory) of a clear yellow liquid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product crystallized to a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
upon standing at room temperature
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC=1C=C(C=CC1)C=1C(=O)NC(C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
